molecular formula C5H8OS B3046015 2-Thiophenecarboxaldehyde, tetrahydro- CAS No. 117951-12-9

2-Thiophenecarboxaldehyde, tetrahydro-

Cat. No. B3046015
CAS RN: 117951-12-9
M. Wt: 116.18 g/mol
InChI Key: LZTFMBADYVIKSP-UHFFFAOYSA-N
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Description

2-Thiophenecarboxaldehyde is a heterocyclic organic compound with the chemical formula C₅H₄OS . It is also referred to as Thenaldehyde . The compound features a thiophene ring with an aldehyde functional group attached to it. Its molecular weight is approximately 112.15 g/mol .


Synthesis Analysis

The synthesis of 2-Thiophenecarboxaldehyde can be achieved through various methods, including Vilsmeier-Haack reaction , oxidation of 2-thiophenemethanol , or formylation of thiophene . These routes allow for the introduction of the aldehyde group onto the thiophene ring .


Molecular Structure Analysis

The molecular structure of 2-Thiophenecarboxaldehyde consists of a five-membered thiophene ring with a carbonyl group (aldehyde) attached at one of the carbon atoms. The compound’s 2D and 3D structures can be visualized using software tools such as Java or Javascript .

Future Directions

: Sigma-Aldrich: 2-Thiophenecarboxaldehyde : NIST Chemistry WebBook: 2-Thiophenecarboxaldehyde

properties

IUPAC Name

thiolane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c6-4-5-2-1-3-7-5/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTFMBADYVIKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595185
Record name Thiolane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117951-12-9
Record name Thiolane-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiophenecarboxaldehyde, tetrahydro-
Reactant of Route 2
2-Thiophenecarboxaldehyde, tetrahydro-
Reactant of Route 3
2-Thiophenecarboxaldehyde, tetrahydro-
Reactant of Route 4
2-Thiophenecarboxaldehyde, tetrahydro-
Reactant of Route 5
2-Thiophenecarboxaldehyde, tetrahydro-
Reactant of Route 6
2-Thiophenecarboxaldehyde, tetrahydro-

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